4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenylethylidene group, and a benzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(morpholin-4-yl)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Scientific Research Applications
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and morpholine derivatives, such as:
- 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide
- 3-Methyl-1-morpholin-4-yl-2-phenylethylidene]benzene-1-sulfonamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-benzene-1-sulfonamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
4859-74-9 |
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Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-2-phenylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(22,23)20-19(21-11-13-24-14-12-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
BEEKZMZKZNLELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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